8-fluoro-7-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one
Description
8-Fluoro-7-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a halogenated benzoxepin derivative featuring a seven-membered oxepine ring fused to a benzene core. Its structure includes a fluorine atom at the 8-position and a methyl group at the 7-position, which synergistically modulate its electronic, steric, and pharmacokinetic properties. Benzoxepins are studied for their diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects, making this compound a candidate for medicinal chemistry exploration.
Properties
Molecular Formula |
C11H11FO2 |
|---|---|
Molecular Weight |
194.20 g/mol |
IUPAC Name |
8-fluoro-7-methyl-3,4-dihydro-2H-1-benzoxepin-5-one |
InChI |
InChI=1S/C11H11FO2/c1-7-5-8-10(13)3-2-4-14-11(8)6-9(7)12/h5-6H,2-4H2,1H3 |
InChI Key |
FGFSGKBHYSKJLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1F)OCCCC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-7-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a precursor containing a fluoro and methyl group can undergo cyclization in the presence of a suitable catalyst to form the benzoxepine ring structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-fluoro-7-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Halogen atoms, such as fluorine, can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
8-fluoro-7-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-fluoro-7-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzoxepin Derivatives
Key Observations
Substituent Effects: Fluorine: Enhances metabolic stability and electron-withdrawing effects, improving binding to electron-rich biological targets (e.g., enzymes or receptors) . Halogen Positioning: 7- vs. 8-position substitutions alter steric and electronic interactions. For example, 7-Cl-8-F derivatives show stronger kinase inhibition than mono-halogenated analogs .
Biological Activity Trends :
- Anti-inflammatory/Anticancer : Methyl and halogenated derivatives (e.g., 7-CH₃, 7-Cl-8-F) exhibit enhanced activity due to optimized lipophilicity and target engagement .
- Neuroprotection : Fluorine and hydroxyl combinations (e.g., 9-F-8-OH) show promise in modulating neuroinflammatory pathways .
Synthetic Challenges :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
